

4-Methoxy-3-nitrophenol: A Comprehensive Technical Guide for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Methoxy-3-nitrophenol*

Cat. No.: *B081317*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitrophenol is a key chemical intermediate with significant applications in the pharmaceutical industry. Its unique molecular structure, featuring a phenol, a methoxy group, and a nitro group, makes it a versatile precursor for the synthesis of a variety of active pharmaceutical ingredients (APIs), particularly those with antimicrobial and anti-inflammatory properties. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of **4-Methoxy-3-nitrophenol**, with a focus on its role in drug development. Detailed experimental protocols for its synthesis and downstream modification are provided, along with a discussion of its utility in the synthesis of the broad-spectrum antiparasitic drug, Nitazoxanide.

Physicochemical Properties

4-Methoxy-3-nitrophenol is a yellow crystalline solid.^[1] Its key physicochemical properties are summarized in the table below, providing essential data for handling, reaction optimization, and quality control.

Property	Value	Reference
Molecular Formula	C ₇ H ₇ NO ₄	[2]
Molecular Weight	169.13 g/mol	[1]
Appearance	Yellow solid	[1]
Melting Point	144 °C	[1]
Boiling Point	356.2 ± 27.0 °C (Predicted)	[1]
Density	1.367 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	7.13 ± 0.10 (Predicted)	[1]
Solubility	Soluble in many organic solvents such as alcohols, esters, and ethers; low solubility in water.	[1]
Storage	Inert atmosphere, Room Temperature	[1]

Spectroscopic Data

The structural identity of **4-Methoxy-3-nitrophenol** can be confirmed by various spectroscopic techniques. The following are characteristic spectral data:

- ¹H NMR Spectroscopy (Predicted):
 - Detailed spectral information is not readily available in the public domain. However, based on the structure, one would expect signals corresponding to the aromatic protons, the methoxy protons, and the phenolic proton. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electron-donating methoxy and hydroxyl groups.
- ¹³C NMR Spectroscopy (Predicted):
 - Similarly, the ¹³C NMR spectrum would show distinct signals for the seven carbon atoms, with the chemical shifts providing information about their electronic environment.

- Infrared (IR) Spectroscopy:
 - The IR spectrum of **4-Methoxy-3-nitrophenol** is expected to show characteristic absorption bands for the O-H stretching of the phenol group (around $3200\text{-}3600\text{ cm}^{-1}$), C-H stretching of the aromatic ring and methoxy group, C=C stretching of the aromatic ring (around $1450\text{-}1600\text{ cm}^{-1}$), and strong asymmetric and symmetric stretching bands for the nitro group (around $1500\text{-}1570\text{ cm}^{-1}$ and $1300\text{-}1370\text{ cm}^{-1}$, respectively).[3]
- Mass Spectrometry (MS):
 - The mass spectrum would show the molecular ion peak (M^+) at an m/z corresponding to the molecular weight of the compound (169.13 g/mol). Fragmentation patterns would be consistent with the loss of functional groups such as the nitro and methoxy groups.

Synthesis of **4-Methoxy-3-nitrophenol**

Several synthetic routes to **4-Methoxy-3-nitrophenol** have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from **4-Methoxy-3-nitrophenyl acetate**

This method involves the hydrolysis of 4-methoxy-3-nitrophenyl acetate.

Experimental Protocol:

A mixture of 61 g (0.29 mol) of 4-methoxy-3-nitrophenyl acetate and 34.68 g (0.87 mol) of NaOH in 500 ml of H₂O is stirred and heated on a steam bath for 2 hours. The reaction solution is then acidified with 87 ml of concentrated HCl, while keeping the temperature below 20°C. The resulting acidic solution is extracted three times with a total of 1500 ml of benzene. The combined benzene extracts are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield 33 g of **4-Methoxy-3-nitrophenol**. The product has a melting point of 78-80°C.

[Click to download full resolution via product page](#)

Figure 1: Workflow for the synthesis of **4-Methoxy-3-nitrophenol** from its acetate precursor.

Synthesis from 4-Fluoro-2-methoxy-1-nitrobenzene

This alternative synthesis involves the nucleophilic aromatic substitution of a fluoride with a hydroxide.

Experimental Protocol:

To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (3.4 g, 19.9 mmol) in DMSO (40 mL), an aqueous solution of NaOH (1N, 40 mL, 40 mmol) is added. The reaction mixture is heated at 80°C for 20 hours. After cooling to room temperature, the pH of the solution is adjusted to 5 with aqueous HCl solution. The mixture is then extracted three times with ethyl acetate. The combined organic extracts are washed with water and brine, dried over MgSO_4 , and concentrated to give 3.2 g (95% yield) of 3-methoxy-4-nitrophenol as a light yellow solid.

Application as a Pharmaceutical Intermediate

4-Methoxy-3-nitrophenol is a valuable building block for the synthesis of more complex molecules with therapeutic properties. A key transformation is the reduction of the nitro group to an amine, yielding 4-amino-2-methoxyphenol, which is then further elaborated.

Reduction to 4-Amino-2-methoxyphenol

The reduction of the nitro group is a critical step in utilizing **4-Methoxy-3-nitrophenol** for many pharmaceutical syntheses.

Experimental Protocol:

20 g of 4-methoxy-2-nitrophenol (an isomer of the title compound, but the procedure is illustrative of the reduction) is suspended in 350 ml of ethanol. To this suspension, 550 mg of 5% palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation at 20-30°C under atmospheric pressure. After the reaction is complete, the catalyst is removed by filtration, and the solvent is removed by distillation under reduced pressure. The resulting crystal is recrystallized from isopropyl alcohol to obtain 15.3 g (93% yield) of 2-amino-4-methoxyphenol.

[Click to download full resolution via product page](#)

Figure 2: General workflow for the reduction of **4-Methoxy-3-nitrophenol**.

Synthesis of Nitazoxanide

While a direct synthesis of Nitazoxanide from **4-Methoxy-3-nitrophenol** is not the primary route, the derived 4-amino-2-methoxyphenol is a key structural motif found in related compounds. Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug, is synthesized from 2-amino-5-nitrothiazole and 2-hydroxy-5-nitrobenzoic acid derivatives. The core phenolic structure of **4-Methoxy-3-nitrophenol** highlights its potential as a precursor for analogues of such drugs.

The mechanism of action of Nitazoxanide is multifaceted, making it a subject of significant research interest. In parasites, its active metabolite, tizoxanide, inhibits the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme system, which is crucial for anaerobic energy metabolism.^[4] In the context of viral infections and cancer, Nitazoxanide has been shown to modulate host cell signaling pathways. It can activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway.^{[5][6]} This inhibition of mTORC1 leads to the induction of autophagy, a cellular process for degrading and recycling cellular components, which can help clear intracellular pathogens.^{[6][7]}

[Click to download full resolution via product page](#)

Figure 3: Simplified signaling pathways affected by Nitazoxanide.

Safety Information

4-Methoxy-3-nitrophenol is a chemical that requires careful handling. It is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Methoxy-3-nitrophenol is a valuable and versatile intermediate in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its functional groups allow for its incorporation into a range of biologically active molecules. The potential to derive compounds that modulate key cellular signaling pathways, such as those affected by Nitazoxanide, underscores the importance of this intermediate in the development of new therapeutics for infectious diseases and potentially other conditions. Further research into the synthesis of novel APIs from **4-Methoxy-3-nitrophenol** is warranted and holds promise for the discovery of new and effective drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 4-Methoxy-3-nitrophenol (15174-02-4) at Nordmann - nordmann.global [nordmann.global]
- 3. 4-Methoxy-3-nitrophenol | High Purity Reagent [benchchem.com]
- 4. What is the mechanism of Nitazoxanide? [synapse.patsnap.com]
- 5. Nitazoxanide | Cell Signaling Technology [cellsignal.com]
- 6. Nitazoxanide stimulates autophagy and inhibits mTORC1 signaling and intracellular proliferation of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitazoxanide Stimulates Autophagy and Inhibits mTORC1 Signaling and Intracellular Proliferation of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methoxy-3-nitrophenol: A Comprehensive Technical Guide for Pharmaceutical Intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b081317#4-methoxy-3-nitrophenol-as-a-pharmaceutical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com